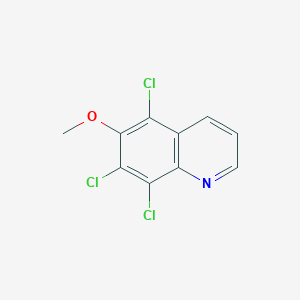
Beryllium--platinum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beryllium–platinum (1/1) is an intermetallic compound formed by the combination of beryllium and platinum in a 1:1 ratio. This compound is known for its unique properties, which include high melting points, excellent thermal stability, and significant resistance to corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of beryllium–platinum (1/1) typically involves the direct combination of beryllium and platinum metals. One common method is the solid-state reaction, where beryllium and platinum powders are mixed in stoichiometric amounts and then subjected to high temperatures in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures ranging from 800°C to 1200°C.
Industrial Production Methods
In industrial settings, the production of beryllium–platinum (1/1) can be achieved through advanced metallurgical techniques such as arc melting or induction melting. These methods involve melting the constituent metals in a controlled environment to ensure uniform mixing and to avoid contamination. The molten mixture is then rapidly cooled to form the desired intermetallic compound.
化学反応の分析
Types of Reactions
Beryllium–platinum (1/1) undergoes various chemical reactions, including:
Oxidation: Beryllium in the compound can react with oxygen to form beryllium oxide (BeO).
Reduction: Platinum can be reduced from its higher oxidation states to its metallic form.
Substitution: Beryllium can be substituted by other metals in the compound, leading to the formation of different intermetallic compounds.
Common Reagents and Conditions
Oxidation: The reaction with oxygen typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas (H₂) can be used to reduce platinum.
Substitution: Other metals like nickel or copper can be introduced to replace beryllium under controlled conditions.
Major Products
Oxidation: Beryllium oxide (BeO) and platinum metal.
Reduction: Metallic platinum.
Substitution: New intermetallic compounds with different properties.
科学的研究の応用
Beryllium–platinum (1/1) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high stability and resistance to poisoning.
Biology: Investigated for its potential use in biomedical devices and implants due to its biocompatibility.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic equipment.
Industry: Utilized in high-temperature applications, aerospace components, and as a material for specialized electronic devices.
作用機序
The mechanism by which beryllium–platinum (1/1) exerts its effects is primarily through its structural and chemical stability. The compound’s high melting point and resistance to corrosion make it an excellent material for use in extreme environments. At the molecular level, the interaction between beryllium and platinum atoms creates a stable lattice structure that contributes to its unique properties.
類似化合物との比較
Similar Compounds
- Beryllium–nickel (1/1)
- Beryllium–copper (1/1)
- Beryllium–iron (1/1)
Comparison
Beryllium–platinum (1/1) stands out due to its superior thermal stability and resistance to corrosion compared to other beryllium-based intermetallic compounds. While beryllium–nickel and beryllium–copper also exhibit good mechanical properties, they do not match the high-temperature performance and chemical resistance of beryllium–platinum (1/1). Additionally, the presence of platinum enhances the compound’s catalytic properties, making it more suitable for specialized applications in chemistry and industry.
特性
CAS番号 |
11129-11-6 |
|---|---|
分子式 |
BePt |
分子量 |
204.10 g/mol |
IUPAC名 |
beryllium;platinum |
InChI |
InChI=1S/Be.Pt |
InChIキー |
VYHWNIHOLQCROR-UHFFFAOYSA-N |
正規SMILES |
[Be].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


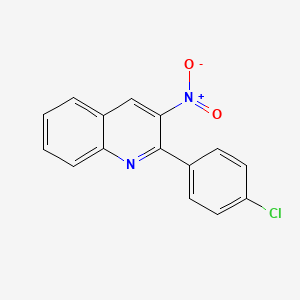
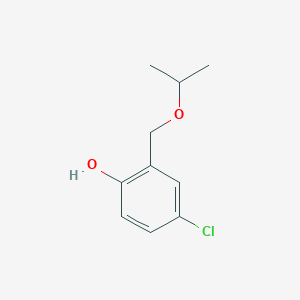
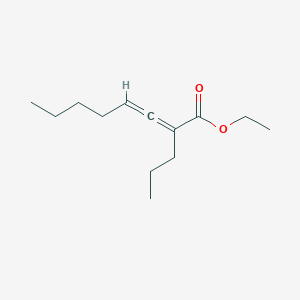
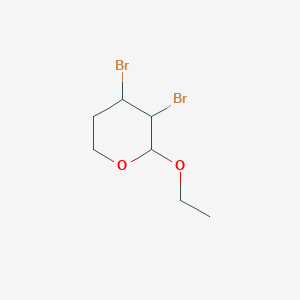
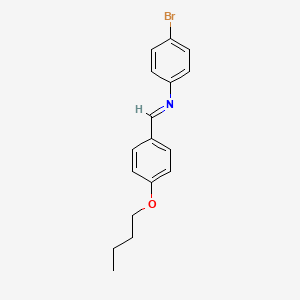
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
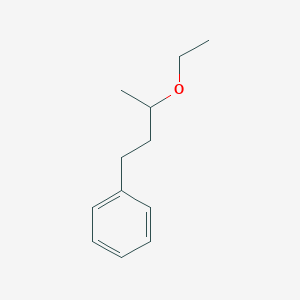
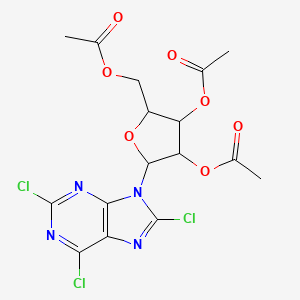
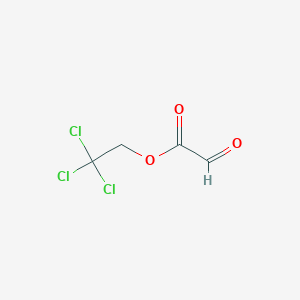
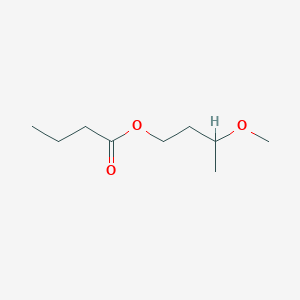
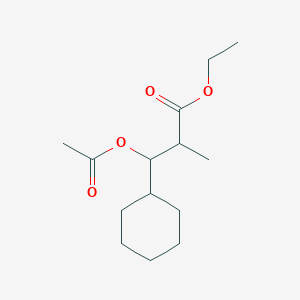
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)

